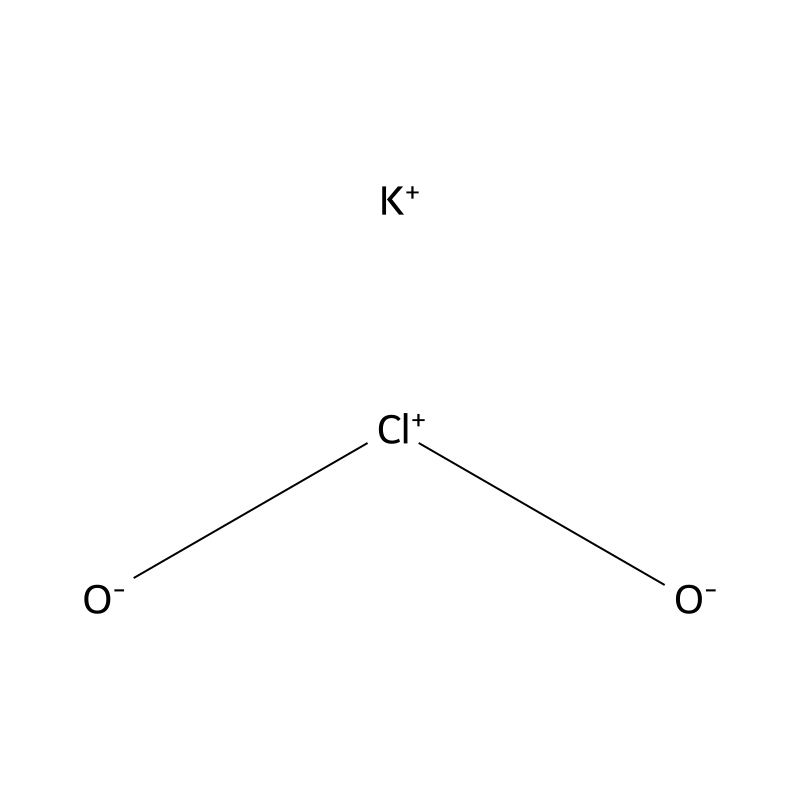

Potassium Chlorite

ClKO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClKO2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potassium chlorite is an inorganic alkali metal salt and an oxidizing agent primarily procured for specialized chlorine dioxide (ClO2) generation and as a precursor for energetic materials. Unlike more common industrial oxychlorine compounds, potassium chlorite is characterized by its high deliquescence, specific potassium cation identity, and pronounced thermal lability. It crystallizes in an orthorhombic structure and readily decomposes into potassium chloride and oxygen [1]. Procurement of this specific compound is typically driven by applications where the thermal stability or sodium cation content of standard industrial chlorites would inhibit target reactions or downstream process compatibility.

Substituting the industry-standard sodium chlorite for potassium chlorite fails in applications sensitive to thermal activation thresholds and specific ionic environments. Sodium chlorite is a highly stable commercial salt that resists decomposition up to 175–200°C [1], making it unsuitable for low-temperature energetic precursor roles where rapid, low-energy oxygen release is required [2]. Furthermore, in electrochemical cells or buffered systems designed for high-purity chlorine dioxide generation, introducing sodium ions via generic substitution can disrupt solubility equilibriums and cause unwanted precipitation in potassium-buffered electrolytes, mandating the procurement of the exact potassium salt.

References

- [1] National Center for Biotechnology Information (NCBI). (2015). Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products.

- [2] Boyd, G. E., & Brown, L. C. (1970). Thermal and radiolytic decomposition of anhydrous crystalline potassium chlorite. The Journal of Physical Chemistry, 74(8), 1691-1694.

Low-Temperature Thermal Lability for Energetic Precursor Applications

Potassium chlorite exhibits pronounced thermal instability compared to sodium chlorite, a trait actively leveraged in energetic material synthesis. Anhydrous crystalline potassium chlorite decomposes into potassium chloride and oxygen at room temperature (with a half-life of approximately 48 hours) and reacts rapidly at slightly elevated temperatures. In contrast, sodium chlorite remains thermally stable up to 175–200°C [1]. This specific lability makes potassium chlorite a mandatory precursor for synthesizing highly sensitive energetic compounds, such as silver chlorite, which requires a low decomposition threshold (105°C) that sodium chlorite cannot facilitate.

| Evidence Dimension | Thermal stability and decomposition threshold |

| Target Compound Data | Decomposes at room temperature (anhydrous) to low elevated temperatures |

| Comparator Or Baseline | Sodium chlorite (NaClO2) decomposes at 175–200°C |

| Quantified Difference | >150°C lower thermal stability threshold for the target compound |

| Conditions | Anhydrous crystalline state, standard atmospheric pressure |

Enables the synthesis of highly sensitive energetic materials and rapid oxygen-release systems that would fail to activate with stable sodium chlorite.

Cation-Specific Electrochemical Compatibility

In electrochemical cells designed for high-purity chlorine dioxide generation, the choice of alkali metal chlorite dictates the electrolyte's ionic environment. Potassium chlorite is utilized when downstream processes or specific buffering systems (e.g., potassium monohydrogen phosphate) require a strict potassium-only environment. Substituting sodium chlorite introduces Na+ ions, which can alter the solubility of byproducts and disrupt the targeted ionic equilibrium, leading to scaling or reduced cell efficiency [1].

| Evidence Dimension | Cation interference in potassium-buffered electrochemical systems |

| Target Compound Data | 100% compatibility with K+-based electrolytes and buffers |

| Comparator Or Baseline | Sodium chlorite introduces Na+, causing mixed-alkali solubility disruptions |

| Quantified Difference | Elimination of sodium-induced precipitation and scaling |

| Conditions | Electrochemical ClO2 generation in potassium-buffered aqueous systems |

Prevents unwanted precipitation and maintains stable electrochemical cell performance in specialized, sodium-sensitive industrial processes.

Deliquescence-Driven Moisture Activation for Solid-State Formulations

Potassium chlorite is highly deliquescent, rapidly absorbing atmospheric moisture to form hydrates, unlike standard commercial grades of sodium chlorite which are significantly less hygroscopic. This property is engineered into solid-state, moisture-activated chlorine dioxide generating compositions. The extreme deliquescence of potassium chlorite acts as an internal moisture scavenger, accelerating the initial dissolution and subsequent reaction with solid acids without the need for external liquid water addition [1].

| Evidence Dimension | Atmospheric moisture absorption (Deliquescence) |

| Target Compound Data | Rapid deliquescence into an aqueous reactive phase at ambient humidity |

| Comparator Or Baseline | Standard sodium chlorite exhibits lower hygroscopicity, requiring higher humidity or liquid water |

| Quantified Difference | Faster transition from solid to reactive aqueous phase under ambient humidity |

| Conditions | Solid-state formulation exposed to ambient atmospheric moisture |

Crucial for engineering self-activating, slow-release sanitization products that rely on ambient humidity rather than manual liquid water addition.

Precursor for Low-Temperature Energetic Materials

Potassium chlorite is the required precursor for synthesizing specialized oxidizers, such as silver chlorite, where a low thermal decomposition threshold is mandatory. Its inherent thermal lability allows for the creation of pyrotechnic or rapid oxygen-release systems that activate at temperatures far below the operational limits of sodium chlorite[1].

Sodium-Free Electrochemical Chlorine Dioxide Generation

In specialized water treatment or laboratory chlorine dioxide generators utilizing potassium-based buffers, potassium chlorite is selected to prevent mixed-alkali interference. This ensures that sodium ions do not cause scaling or disrupt the solubility equilibriums of the electrochemical cell [2].

Moisture-Activated Solid-State Biocides

Due to its extreme deliquescence, potassium chlorite is formulated into slow-release chlorine dioxide sachets and matrices. It effectively scavenges ambient humidity to initiate the acid-chlorite reaction, making it ideal for self-activating sanitization products that cannot rely on liquid water [3].

References

- [1] Boyd, G. E., & Brown, L. C. (1970). Thermal and radiolytic decomposition of anhydrous crystalline potassium chlorite. The Journal of Physical Chemistry, 74(8), 1691-1694.

- [2] U.S. Patent 5,092,970. Electrochemical chlorine dioxide production.

- [3] U.S. Patent Application 20090078911A1. Chlorine dioxide generating composition.